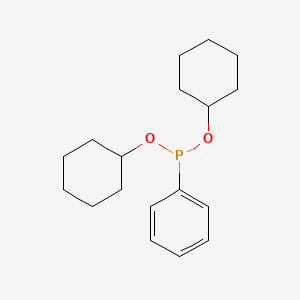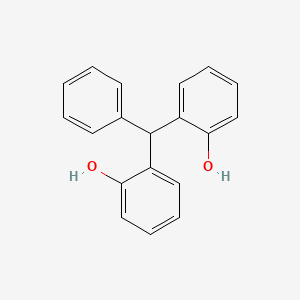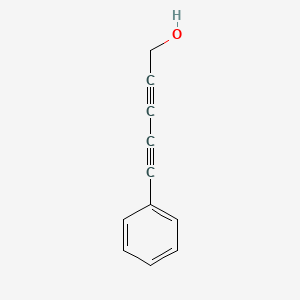
Lithium;scandium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium scandium is a compound that combines the properties of lithium and scandium. Lithium is an alkali metal known for its applications in batteries and psychiatric medication, while scandium is a transition metal with applications in aerospace and electronics. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium scandium compounds can be synthesized through various methods. One common method involves the reaction of lithium hydroxide with scandium oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. Another method involves the electrolysis of a molten mixture of lithium chloride and scandium chloride, which results in the formation of lithium scandium compounds.
Industrial Production Methods: Industrial production of lithium scandium compounds often involves the extraction of lithium from spodumene or other lithium-containing minerals, followed by the reaction with scandium extracted from scandium-rich ores. The process includes steps such as roasting, leaching, and purification to obtain high-purity lithium and scandium, which are then combined to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Lithium scandium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both lithium and scandium.
Common Reagents and Conditions: Common reagents used in reactions with lithium scandium compounds include halogens, acids, and bases. For example, lithium scandium can react with hydrochloric acid to form lithium chloride and scandium chloride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving lithium scandium compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce lithium oxide and scandium oxide, while reduction reactions may yield elemental lithium and scandium .
Aplicaciones Científicas De Investigación
Lithium scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, lithium scandium compounds are being explored for their potential use in medical imaging and drug delivery systems. In medicine, they are studied for their potential therapeutic effects in treating certain diseases. In industry, lithium scandium compounds are used in the production of high-strength alloys and advanced materials for aerospace and electronics .
Mecanismo De Acción
The mechanism of action of lithium scandium compounds involves their interaction with various molecular targets and pathways. For example, lithium ions can displace other cations in neuronal enzymes and neurotransmitter receptors, affecting signal transduction and cellular processes. Scandium ions can interact with proteins and other biomolecules, influencing their structure and function. These interactions result in the unique effects of lithium scandium compounds in different applications .
Comparación Con Compuestos Similares
Lithium scandium compounds can be compared with other similar compounds, such as lithium aluminum and lithium titanium. While all these compounds share some common properties due to the presence of lithium, they also have unique characteristics based on the other element involved. For example, lithium scandium compounds have higher thermal stability and electronic conductivity compared to lithium aluminum compounds. Similarly, lithium scandium compounds exhibit different catalytic properties compared to lithium titanium compounds .
Similar Compounds
- Lithium aluminum
- Lithium titanium
- Lithium magnesium
Lithium scandium stands out due to its unique combination of properties from both lithium and scandium, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
37294-88-5 |
|---|---|
Fórmula molecular |
LiSc |
Peso molecular |
51.9 g/mol |
Nombre IUPAC |
lithium;scandium |
InChI |
InChI=1S/Li.Sc |
Clave InChI |
XOUJXRJKQZJMEW-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Sc] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



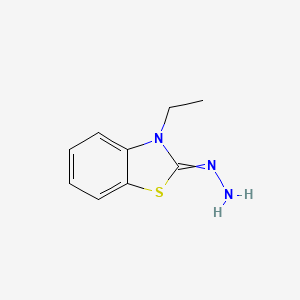
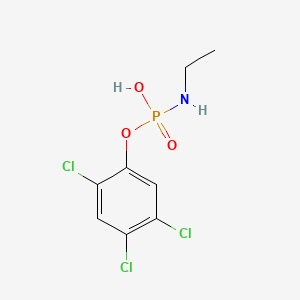


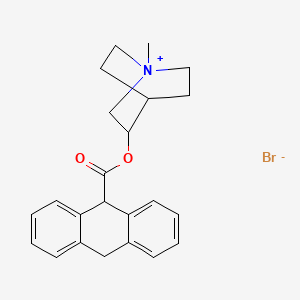

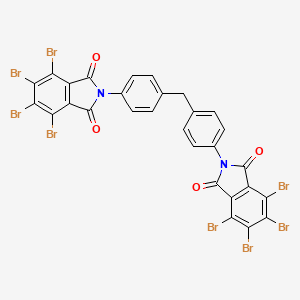
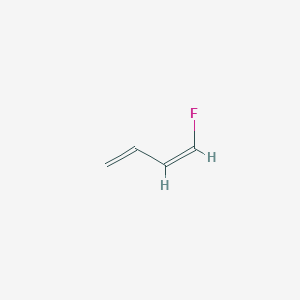
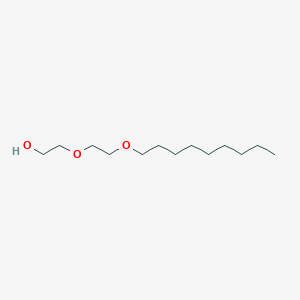
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
